N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetamide group. The compound’s structure includes a chloroacetyl group attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the pyrrolidine derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
N-Ethylation: The final step involves the N-ethylation of the acetamide group using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pyrrolidine and chloroacetyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification of the final product through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl group.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Bromo-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide: Similar structure with a bromoacetyl group instead of a chloroacetyl group.
N-[1-(2-Fluoro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide: Contains a fluoroacetyl group, offering different reactivity and biological properties.
N-[1-(2-Iodo-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide: Features an iodoacetyl group, which can be used for radio-labeling in medical imaging.
Uniqueness
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is unique due to its specific chloroacetyl group, which imparts distinct chemical reactivity and potential biological activities. The presence of the chloroacetyl group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-13(9(2)15)7-10-4-5-14(8-10)11(16)6-12/h10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFRWSEJDFRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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